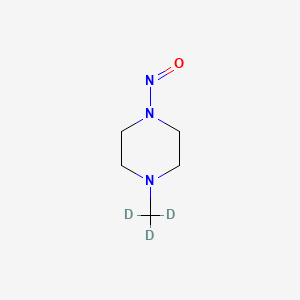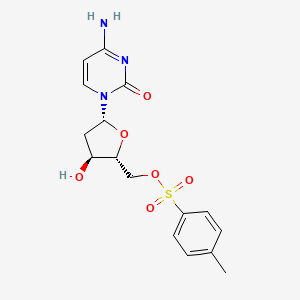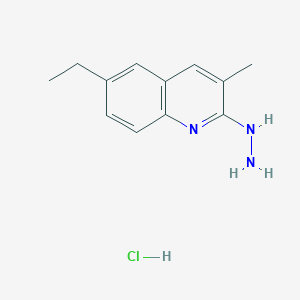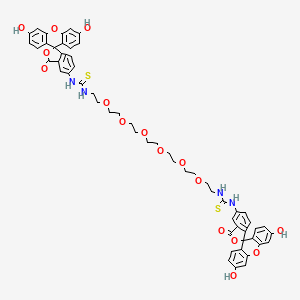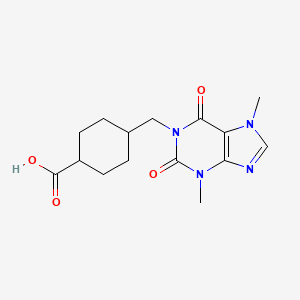
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Nucleophiles like amines or alcohols can react with the isothiocyanate group in the presence of a base.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Azides and Cyanides: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
3-Chloro-4-fluorophenyl isothiocyanate: Similar structure but lacks the dibromo groups.
2,6-Dibromo-4-fluorophenyl isothiocyanate: Similar structure but lacks the chloro group.
Comparison: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is unique due to the presence of both chloro and dibromo substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7HBr2ClFNS |
|---|---|
Peso molecular |
345.41 g/mol |
Nombre IUPAC |
1,3-dibromo-4-chloro-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2ClFNS/c8-3-1-4(11)6(10)5(9)7(3)12-2-13/h1H |
Clave InChI |
WODLHJNDLHEDQP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



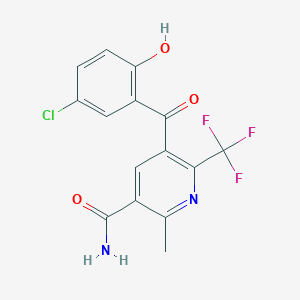



![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
